![molecular formula C10H18O B14073555 [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol typically involves the hydrogenation of a precursor compound, such as a cyclohexenone derivative, in the presence of a suitable catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a metal catalyst like palladium or platinum. The stereochemistry of the product can be controlled by using chiral catalysts or ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The choice of catalyst and reaction parameters is optimized to achieve the desired stereochemistry and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: The major products include cyclohexenone derivatives or cyclohexanone.
Reduction: The major products include cyclohexanol or cyclohexane.
Substitution: The major products include halogenated cyclohexenes or amine-substituted cyclohexenes.
Wissenschaftliche Forschungsanwendungen
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol can be compared with other similar compounds, such as:
(-)-Carvone: A monoterpene found in spearmint with similar structural features but different biological activities.
(+)-Menthofuran: Another monoterpene with distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,8,10-11H,4-7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
FFOYLHBMVUGHSX-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCC(=CC1)CO |
Kanonische SMILES |
CC(C)C1CCC(=CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


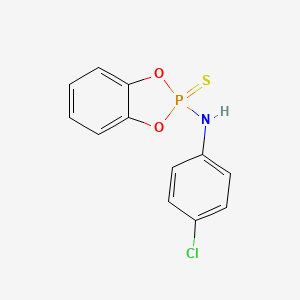
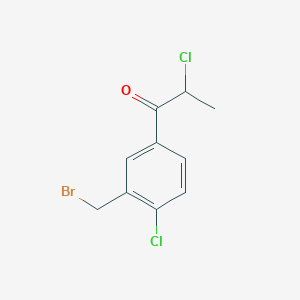
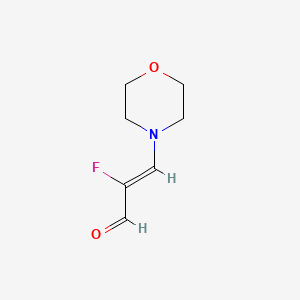
![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
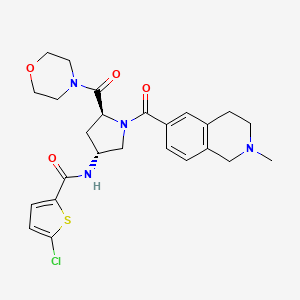
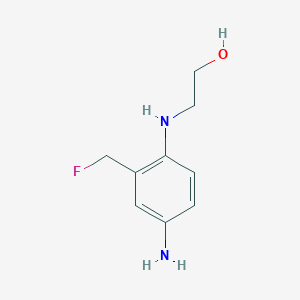
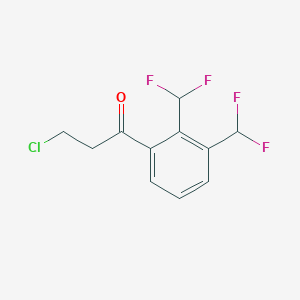

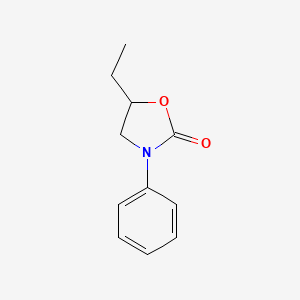
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
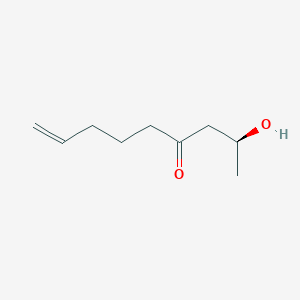
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)

